REACTION_CXSMILES
|
[NH4+].[Cl-].Cl[CH2:4][CH:5]([NH+:25]([CH2:27][C:28]1[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[C:30]([O:36][CH3:37])[CH:29]=1)[CH3:26])[CH2:6][CH2:7][CH2:8][C:9]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1)([C:13]#[N:14])[CH:10]([CH3:12])[CH3:11]>>[CH3:24][O:23][C:17]1[CH:16]=[C:15]([C:9]([CH:10]([CH3:11])[CH3:12])([C:13]#[N:14])[CH2:8][CH2:7][CH2:6][CH:5]2[CH2:4][C:33]3[C:28](=[CH:29][C:30]([O:36][CH3:37])=[C:31]([O:34][CH3:35])[CH:32]=3)[CH2:27][N:25]2[CH3:26])[CH:20]=[CH:19][C:18]=1[O:21][CH3:22] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
formula 29
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClCC(CCCC(C(C)C)(C#N)C1=CC(=C(C=C1)OC)OC)[NH+](C)CC1=CC(=C(C=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |